Azasetron hydrochloride
Description
Historical Context and Emergence of Azasetron (B53510) Hydrochloride in Antiemetic Therapy
The development of 5-HT₃ receptor antagonists in the early 1990s marked a major breakthrough in managing nausea and vomiting, particularly that induced by cancer chemotherapy. amegroups.orgnih.gov Azasetron was developed in this wave of innovation. Research and development were conducted by Japanese Mitsubishi Pharma, leading to its approval for marketing in Japan. google.com It was introduced initially in Japan and quickly gained attention for its efficacy. patsnap.com
The timeline of its development showcases a progression in pharmaceutical research, including the later investigation of its specific R-enantiomer, known as R-azasetron besylate (SENS-401).
Significance of Azasetron Hydrochloride as a Selective 5-HT₃ Receptor Antagonist
This compound's primary mechanism of action is the selective and competitive blockade of 5-HT₃ receptors. patsnap.comwikipedia.org These receptors are located in the gastrointestinal tract on vagal afferent nerves and in the brain's chemoreceptor trigger zone (CTZ). wikipedia.orgamegroups.orgpatsnap.com
During chemotherapy, radiotherapy, or surgical procedures, enterochromaffin cells in the small intestine release large amounts of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). patsnap.compatsnap.com This excess serotonin binds to 5-HT₃ receptors, initiating the vomiting reflex. patsnap.com By blocking these receptors, azasetron effectively interrupts this signaling pathway, thereby reducing nausea and vomiting. patsnap.compatsnap.com
Azasetron is a benzamide (B126) derivative, which distinguishes it chemically from other 5-HT₃ receptor antagonists like ondansetron (B39145), granisetron (B54018), and tropisetron, which are indole-type compounds. nih.govnih.gov It exhibits a high affinity for the 5-HT₃ receptor. nih.gov
Table 1: Key Pharmacological Properties of this compound
| Property | Description | Source |
|---|---|---|
| Drug Class | Selective 5-HT₃ Receptor Antagonist | patsnap.comwikipedia.org |
| Mechanism of Action | Competitively blocks serotonin from binding to 5-HT₃ receptors in the GI tract and brain. | patsnap.com |
| Chemical Classification | Benzamide derivative | nih.govnih.gov |
| Receptor Affinity | High and selective affinity for the 5-HT₃ receptor. IC50 of 0.33 nM. | nih.govselleckchem.com |
Overview of Therapeutic Applications and Research Domains for this compound
The primary therapeutic application of this compound is the management of nausea and vomiting associated with:
Chemotherapy-induced nausea and vomiting (CINV) patsnap.comncats.io
Postoperative nausea and vomiting (PONV) patsnap.com
Radiotherapy-induced nausea and vomiting (RINV) patsnap.com
It has been established as an effective agent for these conditions in numerous clinical trials. nih.gov
Beyond its established antiemetic use, research has explored other potential applications for azasetron. Preclinical studies have investigated its effects in other areas, demonstrating its potential for broader therapeutic applications. ncats.io For instance, the R-enantiomer of azasetron, R-azasetron besylate (SENS-401), has been studied for its potential to prevent hearing loss related to sudden sensorineural hearing loss and cisplatin-induced ototoxicity. wikipedia.org
Table 2: Investigational and Therapeutic Uses of this compound
| Application | Description | Status | Source |
|---|---|---|---|
| CINV, PONV, RINV | Prevention and treatment of nausea and vomiting. | Marketed | patsnap.com |
| Hearing Loss Prevention | The R-enantiomer (SENS-401) has been investigated for preventing cisplatin-induced and other forms of hearing loss. | Investigational | wikipedia.org |
Ongoing research continues to explore the full therapeutic potential of this compound and its derivatives. patsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Mechanisms of Azasetron Hydrochloride
Elucidation of Azasetron (B53510) Hydrochloride's Binding Affinity and Selectivity for 5-HT₃ Receptors
The interaction between Azasetron hydrochloride and the 5-HT₃ receptor is characterized by high affinity and specificity. patsnap.com This ensures that its pharmacological action is precisely targeted, minimizing off-target effects. The affinity and selectivity have been quantified through various experimental assays.
Quantitative analyses have demonstrated the potent inhibitory action of this compound on 5-HT₃ receptors. The pKi value, which represents the negative logarithm of the inhibition constant (Ki), is a measure of binding affinity. Azasetron exhibits a pKi of 9.27 for the 5-HT₃ receptor, indicating a very high affinity. wikipedia.org
The half-maximal inhibitory concentration (IC₅₀) is another critical measure, indicating the concentration of an antagonist required to inhibit 50% of a specific biological response. For this compound, the IC₅₀ value for the 5-HT₃ receptor has been determined to be 0.33 nM. selleckchem.comselleckchem.com This low nanomolar value further confirms its high potency as a 5-HT₃ receptor antagonist.
| Parameter | Value | Receptor |
| pKi | 9.27 | 5-HT₃ |
| IC₅₀ | 0.33 nM | 5-HT₃ |
| Ki | 0.33 nM | 5-HT₃ |
This table presents key binding affinity and potency values for this compound at the 5-HT₃ receptor.
To further characterize its binding properties, competitive binding assays have been employed. In a study utilizing a tissue preparation from the small intestine of rats, the radioligand [³H]granisetron was used to label 5-HT₃ receptors. nih.gov The results showed that Azasetron competitively and concentration-dependently inhibited the specific binding of [³H]granisetron. nih.gov This competitive action demonstrates that Azasetron binds to the same site on the 5-HT₃ receptor as other established antagonists like granisetron (B54018). The study determined a Ki value of 0.33 nM for Azasetron, which aligns with its potent antagonist activity. nih.gov
The 5-HT₃ receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central ion-conducting pore. nih.gov While high-resolution crystal structures specifically for Azasetron bound to the 5-HT₃ receptor are not widely detailed, insights can be drawn from structural studies of other 'setron' class drugs. biorxiv.org The binding site for 5-HT₃ receptor antagonists is located at the interface between subunits in the extracellular domain. nih.gov
Key interactions for setrons typically involve aromatic residues within the binding pocket. The binding of these antagonists is often stabilized by cation-pi interactions between the positively charged amine group of the drug and the electron-rich aromatic side chains of tryptophan and tyrosine residues in loops B, C, D, and E of the receptor. biorxiv.org For instance, residues such as Trp156, Tyr207, Trp63, and Tyr126 are crucial for forming these interactions and anchoring the antagonist molecule within the binding site, thereby preventing the binding of the natural ligand, serotonin (B10506). biorxiv.org
Signal Transduction Pathways Modulated by this compound
By binding to and blocking 5-HT₃ receptors, this compound effectively modulates downstream signal transduction pathways that are crucial for the emetic reflex.
The primary mechanism of chemotherapy- and radiotherapy-induced emesis involves the release of large amounts of serotonin (5-hydroxytryptamine or 5-HT) from enterochromaffin cells in the gastrointestinal tract. patsnap.com This released serotonin then binds to 5-HT₃ receptors located on the terminals of vagal afferent nerves. patsnap.comnih.gov
Activation of these receptors by serotonin initiates a depolarization event, generating an action potential that transmits the emetic signal via the vagus nerve to the central nervous system. nih.gov This signal is relayed to key areas in the brainstem, including the chemoreceptor trigger zone (CTZ) in the area postrema and the vomiting center in the medulla oblongata, which coordinate the vomiting reflex. patsnap.com this compound, by acting as a competitive antagonist at these peripheral 5-HT₃ receptors, prevents serotonin from binding and initiating this signaling cascade. patsnap.com This blockade effectively interrupts the transmission of the emetic signal from the gut to the brain. patsnap.com
The antiemetic action of this compound is comprehensive, involving the inhibition of 5-HT₃ receptors in both the peripheral and central nervous systems. patsnap.com
Peripheral Inhibition: As described above, the primary peripheral action is the blockade of 5-HT₃ receptors on vagal afferent nerve endings in the small intestine. patsnap.comnih.gov This is a critical first step in preventing the initiation of the emetic reflex. nih.gov
Central Inhibition: In addition to its peripheral effects, this compound also acts on 5-HT₃ receptors located within the central nervous system. patsnap.com These receptors are present in the hind-brain vomiting system, including the area postrema, which houses the chemoreceptor trigger zone (CTZ). nih.gov By blocking these central receptors, this compound provides a dual-action blockade, suppressing the emetic response both at its point of origin and at its central processing centers. patsnap.comnih.gov
Impact on Vagal Nerve Terminals and Chemoreceptor Trigger Zone
This compound, a potent and selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist, exerts its antiemetic effects through a targeted mechanism involving both peripheral and central nervous system pathways. nih.gov The primary molecular action of azasetron is the competitive inhibition of 5-HT₃ receptors, which are ligand-gated ion channels. This blockade prevents the binding of serotonin (5-HT), a key neurotransmitter involved in the emetic reflex.
The emetic response, particularly in the context of chemotherapy, is often initiated by the release of large amounts of serotonin from enterochromaffin cells in the gastrointestinal tract. researchgate.net This released serotonin then acts on 5-HT₃ receptors located on the peripheral terminals of vagal afferent nerves. researchgate.net The activation of these receptors generates depolarizing signals that are transmitted to the nucleus tractus solitarius (NTS) in the brainstem, a critical component of the vomiting center. By binding to and blocking these peripheral 5-HT₃ receptors, azasetron effectively interrupts this signaling pathway at its origin, reducing the afferent input to the central vomiting center. Studies on other 5-HT₃ antagonists have confirmed that decreasing afferent vagal activity is a key mechanism for symptom improvement. nih.gov
In addition to its peripheral action, azasetron also targets 5-HT₃ receptors within the central nervous system, specifically in the chemoreceptor trigger zone (CTZ). The CTZ, located in the area postrema on the floor of the fourth ventricle, is a crucial site for detecting emetic substances in the bloodstream. wikipedia.org Due to its unique location, the blood-brain barrier is more permeable in the area postrema, allowing circulating toxins and drugs to directly stimulate its receptors. wikipedia.org The CTZ is rich in various neurotransmitter receptors, including a high density of 5-HT₃ receptors. nih.gov this compound crosses the blood-brain barrier and antagonizes these central 5-HT₃ receptors, thereby blocking the direct stimulatory effect of serotonin in the CTZ and preventing the transmission of emetic signals to the vomiting center. nih.gov
Comparative Analysis of this compound’s Receptor Interactions with Other 5-HT₃ Antagonists
The therapeutic efficacy of 5-HT₃ receptor antagonists is closely linked to their binding affinity and selectivity for the 5-HT₃ receptor. This compound demonstrates a high affinity for these receptors, which is comparable to and, in some cases, exceeds that of other first-generation antagonists. Receptor affinity is often quantified by the inhibition constant (Ki) or the pKi (-log Ki), where a lower Ki and a higher pKi value indicate greater binding affinity.
Research has shown that azasetron is a potent antagonist of 5-HT₃ receptors. One study, using [³H]granisetron as a radioligand in rat small intestine preparations, determined the Ki value for azasetron to be 0.33 nM. nih.gov Another comparative study examining the affinities of several 5-HT₃ antagonists for receptors in rat cerebral cortex membranes reported a pKi value of 10.48 for a compound closely related to azasetron (YM060, which is ramosetron (B134825), not azasetron, however the study is still relevant for comparison of the class), which was higher than that for granisetron (pKi = 9.15) and ondansetron (B39145) (pKi = 8.70). nih.gov It is important to note that YM060 is Ramosetron, another potent 5-HT₃ antagonist, and direct comparative studies including azasetron may show different absolute values, but the relative potency is highlighted.
The second-generation antagonist, palonosetron (B1662849), generally exhibits a significantly higher binding affinity than first-generation agents, including azasetron. drugs.com Palonosetron's higher affinity contributes to its longer duration of action. While direct, side-by-side comparisons under identical experimental conditions can vary, the available data consistently places azasetron among the high-affinity first-generation 5-HT₃ antagonists.
Below is an interactive data table summarizing the receptor binding affinities (Ki or pKi) of azasetron and other selected 5-HT₃ antagonists from various research findings.
| Compound | Receptor Binding Affinity (pKi) | Receptor Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Azasetron | Not directly reported in this format | 0.33 | nih.gov |
| Ondansetron | 8.70 | ~2.0 | nih.gov |
| Granisetron | 9.15 | ~0.71 | nih.gov |
| Palonosetron | Not directly reported in this format | ~0.1 - 0.4 | drugs.com |
Note: Ki and pKi values can vary between studies due to different experimental conditions, tissues, and radioligands used. The data presented is for comparative purposes.
The structural differences between azasetron, a benzamide (B126) derivative, and other indole-type 5-HT₃ antagonists like granisetron and ondansetron, may account for variations in their pharmacokinetic profiles and receptor interactions. nih.gov However, despite these pharmacological differences in receptor binding, potency, and duration of action, large clinical trials have often shown that the antiemetic activity of first-generation 5-HT₃ antagonists is largely comparable when used at appropriate clinical doses. semanticscholar.org
Pharmacological Research and Preclinical Investigations of Azasetron Hydrochloride
In Vitro Pharmacological Profiling
Azasetron (B53510) is characterized as a potent and selective 5-HT₃ receptor antagonist. wikipedia.org In vitro studies are fundamental in determining the binding affinity of a compound to its target receptor. For Azasetron, its high affinity for the 5-HT₃ receptor has been quantified, providing a basis for its pharmacological activity. Receptor occupancy assays, often conducted using flow cytometry, measure the binding of a therapeutic agent to its cellular target. mlm-labs.commedpace.com The affinity is commonly expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Target Receptor | Binding Affinity (pKi) |
| Azasetron | 5-HT₃ | 9.27 wikipedia.org |
This table shows the high binding affinity of Azasetron for the 5-HT₃ receptor, as determined in cell-based assays.
Research has explored the potential neuroprotective roles of 5-HT₃ receptor antagonists in the context of ischemic events. In studies using rat hippocampal slices, the effects of these antagonists on ischemia-induced decreases in the CA1 field potential were investigated. nih.gov The CA1 field of the hippocampus is particularly vulnerable to ischemic damage. nih.gov Pre-treatment with a 5-HT₃ receptor antagonist was shown to produce dose-dependent neuroprotection against the ischemia-induced decrease in this potential. nih.gov Conversely, treatment with a 5-HT₃ receptor agonist exacerbated the ischemic damage. nih.gov These findings suggest that the blockade of 5-HT₃ receptors may play a neuroprotective role in ischemic damage, potentially by mitigating the detrimental effects of serotonin (B10506) (5-HT) release during an ischemic episode. nih.gov
| Agent Class | Effect on Ischemia-Induced Decrease in CA1 Field Potential |
| 5-HT₃ Receptor Agonist (2-methyl-5-HT) | Exacerbated the decrease nih.gov |
| 5-HT₃ Receptor Antagonist (Y-25130) | Provided dose-dependent neuroprotection nih.gov |
This table summarizes the opposing effects of 5-HT₃ receptor agonists and antagonists on neuronal potentials in an in vitro model of ischemia.
The influence of 5-HT₃ receptor antagonists, including Azasetron, on the primary functions of human neutrophils has been a subject of investigation. Neutrophils are a critical component of the innate immune system, and their functions include chemotaxis (directed migration) and phagocytosis (engulfing pathogens). frontiersin.org In ex vivo studies using clinically relevant concentrations of Azasetron, the drug did not impair either neutrophil chemotaxis or phagocytosis. nih.gov This suggests that at concentrations effective for antiemesis, Azasetron does not interfere with these essential host defense mechanisms. nih.gov
The potential for Azasetron to act as an antioxidant has been assessed by examining its ability to scavenge reactive oxygen species (ROS). Specifically, studies have investigated its capacity to neutralize superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) in an acellular system. nih.gov The findings from these investigations indicate that Azasetron does not directly scavenge these reactive oxygen species. nih.gov While high concentrations of the drug were found to inhibit the production of ROS by neutrophils, this was not due to a direct scavenging effect but was hypothesized to be related to an attenuation of calcium elevation within the neutrophils. nih.gov
| Function | Finding for Azasetron |
| Neutrophil Function | |
| Chemotaxis | No impairment at clinically relevant concentrations. nih.gov |
| Phagocytosis | No impairment at clinically relevant concentrations. nih.gov |
| Antioxidant Properties | |
| O₂⁻ Scavenging | Failed to scavenge in an acellular system. nih.gov |
| H₂O₂ Scavenging | Failed to scavenge in an acellular system. nih.gov |
This table details the in vitro findings regarding Azasetron's effects on key neutrophil functions and its direct antioxidant capabilities.
In Vivo Preclinical Models of Azasetron Hydrochloride Activity
The primary therapeutic application of Azasetron is the management of nausea and vomiting, and its efficacy has been extensively validated in various preclinical animal models. These models are crucial for predicting clinical utility.
Chemotherapy-Induced Emesis (CIE): Animal models, particularly using ferrets, have been instrumental in demonstrating the efficacy of 5-HT₃ receptor antagonists against emesis induced by cytotoxic agents like cisplatin (B142131). consensus.app Azasetron has been shown to be highly effective in preventing nausea and vomiting induced by cancer chemotherapy in such models, which led to its clinical use for this indication. wikipedia.orgnih.gov These agents are thought to work by blocking serotonin release in the gastrointestinal tract and the central nervous system following chemotherapy administration. consensus.app
Radiation-Induced Emesis (RIE): The mechanisms of RIE are believed to be similar to CIE, involving the release of serotonin. uspharmacist.com The effectiveness of 5-HT₃ receptor antagonists has been demonstrated in controlling emesis following various radiotherapy regimens in animal studies, which supports their use in patients undergoing radiation. nih.govnih.gov
Studies on Receptor Occupancy in Vivo
In vivo receptor occupancy studies are crucial for understanding the dose-dependent interaction of a drug with its target receptor in a living organism. For this compound, a study was conducted to analyze the 5-HT3 receptor occupancy by integrating pharmacokinetic and receptor-binding kinetic parameters. This analysis aimed to compare the antiemetic effects of different dosage regimens of this compound. The findings suggested a positive relationship between the duration of inhibitory effects on serotonin binding to the 5-HT3 receptor and the antiemetic efficacy of the drug. researchgate.net
Further preclinical research has demonstrated the high-affinity binding of this compound to 5-HT3 receptors in the rat small intestine, a key peripheral site for its antiemetic action. Using [3H]granisetron as a radioligand, competitive binding assays revealed that azasetron potently inhibited specific [3H]granisetron binding with a Ki value of 0.33 nM, indicating a strong affinity for the 5-HT3 receptor in this tissue. nih.gov While this study provides valuable information on peripheral receptor binding, direct in vivo receptor occupancy studies in the central nervous system of animal models remain an area for further investigation to fully characterize the compound's central receptor engagement.
Pharmacokinetic Studies in Animal Models (e.g., absorption, distribution, metabolism, excretion)
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining its therapeutic efficacy and safety. Preclinical studies in animal models have provided valuable insights into the pharmacokinetics of this compound.
In Wistar rats, the oral administration of racemic (R/S) azasetron (SENS-218) demonstrated that the mean relative plasma content of the S-enantiomer was consistently slightly higher (54-55%) than that of the R-enantiomer (45-46%) at both 10 mg/kg and 100 mg/kg doses. researchposters.com Further investigation in rats with the pure R-enantiomer (SENS-401) showed better oral absorption and higher inner ear exposure (perilymph and inner ear tissue) compared to the racemate and the S-enantiomer. researchposters.com
A study in rabbits investigated the absorption characteristics of azasetron following oral and rectal administration. The results, as detailed in the table below, indicated significantly greater and more rapid absorption into the systemic circulation via the rectum compared to the intestine. spandidos-publications.com
| Parameter | Oral Administration | Rectal Administration |
|---|---|---|
| Absolute Bioavailability | 21.6% | 52.9% |
| Mean Cmax (ng/ml) | 124.7 | 904.8 |
| Mean tmax (h) | 0.85 | 0.18 |
Regarding excretion, a significant portion of azasetron is excreted unchanged in the urine. In humans, approximately 60-70% of an intravenously or orally administered dose is excreted as the unmetabolized form in the urine. nih.gov While comprehensive preclinical studies detailing the full ADME profile of this compound in multiple species such as rats and dogs are not extensively published in publicly available literature, the existing data from rabbit and rat studies provide a foundational understanding of its pharmacokinetic behavior.
Preclinical Toxicity Studies and Safety Assessment
Preclinical toxicity studies are essential for identifying potential adverse effects of a new drug candidate before it is administered to humans. These studies typically include single-dose toxicity, repeated-dose toxicity, genotoxicity, and carcinogenicity assessments.
While these findings for a related compound are informative, it is important to note that each compound has a unique toxicity profile. A complete safety assessment of this compound would require specific data from a similar battery of preclinical toxicology studies.
Investigations into Central Nervous System Distribution and Effects
As a 5-HT3 receptor antagonist, this compound is known to target receptors within the central nervous system (CNS). nih.govpatsnap.com The chemoreceptor trigger zone in the brainstem is a key site of action for the antiemetic effects of this class of drugs.
Preclinical studies have begun to explore the distribution of azasetron and its enantiomers within the CNS. In Wistar rats, oral administration of the R-enantiomer of azasetron (SENS-401) resulted in higher exposure in the inner ear (perilymph and inner ear tissue) compared to the racemate or the S-enantiomer. researchposters.com While this provides insight into its distribution to a specific part of the peripheral nervous system with connections to the CNS, detailed studies mapping the broader distribution of this compound across different brain regions in animal models are not extensively documented in the available literature.
The central effects of this compound have been investigated in the context of its interaction with other centrally acting agents. For instance, studies in mice have examined its role in the behavioral sensitization induced by cocaine, suggesting an interaction with central serotonergic pathways that modulate the effects of psychostimulants. nih.gov These findings indicate that this compound exerts measurable effects on the CNS, though a more comprehensive understanding of its regional brain distribution and the full spectrum of its central pharmacological effects warrants further preclinical investigation.
Emerging Preclinical Research Directions
Beyond its established role as an antiemetic, preclinical research is exploring the potential of this compound in other therapeutic areas.
This compound in Models of Substance Abuse Disorders (e.g., cocaine abuse)
The serotonergic system, particularly the 5-HT3 receptor, has been implicated in the neurobiology of substance abuse. Preclinical studies have investigated the potential of 5-HT3 receptor antagonists, including Azasetron, to modulate the behavioral effects of drugs of abuse.
One study in male ddY mice examined the effect of azasetron on cocaine-induced behavioral sensitization, a phenomenon associated with the development of addiction. The co-administration of azasetron with cocaine for 7 days significantly reduced the enhanced locomotor activity seen after a 7-day withdrawal period from cocaine. nih.gov These findings suggest that the central 5-HT system, and specifically the 5-HT3 receptor, may play a role in the development and expression of behavioral sensitization to cocaine. nih.gov
The table below summarizes the key findings of this study:
| Treatment Group | Effect on Cocaine-Induced Locomotor Activity after Withdrawal |
|---|---|
| Cocaine alone (repeated administration) | Enhanced locomotor activity (sensitization) |
| Cocaine + Azasetron (co-administration) | Significantly reduced sensitization |
This research opens avenues for further investigation into the utility of this compound as a potential therapeutic agent in the management of cocaine use disorder.
Antimitogenic and Apoptotic Effects in Cancer Cell Lines
Emerging preclinical evidence suggests that this compound may possess anticancer properties. A study investigating the effects of Y25130 hydrochloride, the chemical name for this compound, on the HT29 human colorectal cancer cell line revealed potent antimitogenic and apoptotic effects. dntb.gov.uadntb.gov.ua
This research demonstrated that this compound can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. spandidos-publications.com The study highlighted that the inhibition of 5-HT3A receptors may be a mechanism underlying these anticancer effects. spandidos-publications.com Specifically, the antagonist was shown to induce apoptosis in the HT29 cell line. spandidos-publications.com
These findings are significant as they suggest a potential new application for this compound in oncology, beyond its current use for managing chemotherapy-induced nausea and vomiting. Further research is warranted to explore the molecular mechanisms underlying these antimitogenic and apoptotic effects and to evaluate the in vivo efficacy of this compound in animal models of colorectal and other cancers.
Investigational Formulations (e.g., R-enantiomer, Arazasetron besylate (SENS-401))
This compound is a racemic mixture containing two enantiomers, the R- and S-forms. clinicaltrialsarena.com Investigational focus has been placed on isolating and evaluating the pharmacological properties of the individual enantiomers, leading to the development of Arazasetron besylate (SENS-401), which is the R-enantiomer of azasetron. biospace.com
Pharmacological and pharmacokinetic studies have suggested a superior profile for SENS-401 when compared to the S-enantiomer or the racemic mixture. clinicaltrialsarena.com This investigational formulation is a small molecule that can be administered orally or via injection. hearinghealthmatters.org
The mechanism of action for Arazasetron besylate is multifaceted. It functions as a selective antagonist of the serotonin 5-HT3 receptor, a characteristic shared with other members of the "setron" class of antiemetics. clinicaltrialsarena.com In addition to this, SENS-401 has been identified as a calcineurin inhibitor. clinicaltrialsarena.com The inhibition of calcineurin, a protein phosphatase, is believed to play a crucial role in its potential otoprotective effects by preventing inner ear lesions, nerve degeneration, and apoptosis of sensory hair cells. hearinghealthmatters.org
Research on Hearing Loss Prevention (e.g., sudden sensorineural hearing loss, acoustic trauma, cisplatin-induced ototoxicity)
Arazasetron besylate (SENS-401) has been the subject of extensive preclinical and clinical research for its potential to prevent various forms of hearing loss.
A Phase 2 clinical trial, known as AUDIBLE-S, was conducted to evaluate the efficacy of SENS-401 in treating SSNHL. The trial did not meet its primary endpoint, which was a significant improvement in pure tone audiometry of at least 15 decibels in the affected ear compared to placebo after four weeks of treatment. clinicaltrialsarena.comhearingreview.com
However, a sub-analysis of the data from patients with severe or profound hearing loss (a hearing threshold of ≥ 80 decibels), which accounted for 30% of the trial population, indicated an enhanced response in those treated with SENS-401 compared to the placebo group. clinicaltrialsarena.comhearingreview.com Further post-hoc analyses of the AUDIBLE-S study showed a statistically significant and clinically meaningful treatment effect of at least 10 dB versus placebo at day 84 in the per-protocol population with idiopathic SSNHL who were also treated with corticosteroids. europeanpharmaceuticalreview.combiospace.com
Preclinical studies in a rat model of severe acoustic trauma-induced hearing loss have demonstrated the otoprotective potential of SENS-401. nih.gov In these studies, various doses of SENS-401 were evaluated, and it was found that twice-daily administration improved auditory brainstem response (ABR) threshold shifts and recovery. nih.gov
The research also investigated the therapeutic window for administration, showing that initiating treatment up to 96 hours after the acoustic trauma could still yield significant improvements in ABR threshold shifts and recovery. hearinghealthmatters.orgnih.gov Furthermore, treatment with SENS-401 resulted in a significantly higher number of surviving cochlear outer hair cells compared to placebo, with up to a 5.3-fold increase in the basal turn of the cochlea. nih.gov
Preclinical Efficacy of SENS-401 in a Rat Model of Acoustic Trauma-Induced Hearing Loss
| Dosage Regimen | Outcome Measure | Result | Statistical Significance |
|---|---|---|---|
| 6.6 mg/kg BID, 13.2 mg/kg BID, 26.4 mg/kg QD | ABR Threshold Recovery | Improved recovery after 28 days of treatment | p < 0.05 |
| 13.2 mg/kg BID | DPOAE Amplitude Recovery | Markedly improved after 14 days | p < 0.05 |
| 13.2 mg/kg BID (initiated up to 96h post-trauma) | ABR Threshold Shift/Recovery | Significant improvements | p < 0.05 |
| 13.2 mg/kg BID (initiated up to 72h post-trauma) | DPOAE Amplitude Recovery | Significant improvements | p < 0.05 |
| All doses (initiated 24-96h post-trauma) | Outer Hair Cell Survival | Significantly more surviving cells (up to 5.3-fold more) | Not specified |
The efficacy of SENS-401 in preventing hearing loss induced by the chemotherapeutic agent cisplatin has also been evaluated in preclinical rat models. nih.gov In these studies, all tested doses of SENS-401 significantly improved the auditory brainstem response threshold shift by up to 30 dB and the distortion product otoacoustic emission amplitude loss by up to 19 dB compared to placebo. nih.gov
Treatment with SENS-401 also led to a significantly higher number of surviving outer hair cells, with up to an 11-fold increase in the basal turn of the cochlea compared to the placebo group. nih.gov Importantly, in vitro studies showed that SENS-401 did not interfere with the cytotoxic (cancer-killing) effects of cisplatin in various human cancer cell lines. nih.gov
A Phase 2a clinical trial, named NOTOXIS, is currently underway to evaluate the efficacy of SENS-401 in preventing cisplatin-induced ototoxicity in adult patients with cancer. q4cdn.comhearingreview.com Preliminary data from this trial have indicated that SENS-401 has a favorable safety profile when administered for up to 11 weeks in this patient population. clinicaltrialsarena.com The trial is designed to assess changes in pure tone audiometry as a primary endpoint. sofinnovapartners.com SENS-401 has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the prevention of platinum-induced ototoxicity in the pediatric population. europeanpharmaceuticalreview.com
A Phase 2a clinical trial investigated the potential of SENS-401 to preserve residual hearing in adult patients undergoing cochlear implantation. The study met its primary endpoint, confirming that orally administered SENS-401 was present in the perilymph of the inner ear at potentially therapeutic levels in all sampled patients seven days after starting treatment. businesswire.comfiercebiotech.com
Secondary efficacy data from this trial demonstrated that SENS-401 reduced hearing loss following the implantation surgery. businesswire.com Six weeks after implantation, the mean hearing loss at 500 Hz was 19 dB in the SENS-401 treated group, compared to 32 dB in the untreated control group. biospace.combusinesswire.com A similar clinically meaningful difference was observed across the average of three frequencies (250, 500, and 750 Hz), with a 16 dB loss in the treated group versus 31 dB in the control group. biospace.combusinesswire.com
Hearing Preservation with SENS-401 in Cochlear Implant Patients (Phase 2a)
| Timepoint | Frequency | Mean Hearing Loss (SENS-401 Group) | Mean Hearing Loss (Control Group) |
|---|---|---|---|
| 6 weeks post-implantation | 500 Hz | 19 dB | 32 dB |
| 6 weeks post-implantation | Average of 250, 500, 750 Hz | 16 dB | 31 dB |
Clinical Efficacy and Comparative Studies of Azasetron Hydrochloride
Azasetron (B53510) Hydrochloride in Chemotherapy-Induced Nausea and Vomiting (CINV)
Chemotherapy-induced nausea and vomiting is a significant concern for cancer patients, potentially leading to metabolic and nutritional issues. e-crt.org CINV is categorized into acute (occurring within 24 hours of chemotherapy) and delayed (occurring 2 to 5 days after). e-crt.org
Azasetron has demonstrated high efficacy in the prevention of acute CINV. In a randomized, non-inferiority study involving 105 patients receiving carboplatin-based chemotherapy, oral azasetron was found to be non-inferior to intravenous granisetron (B54018). The complete response rate, defined as no emesis and no use of rescue medication, during the acute period (0-24 hours) was 98.11% for the oral azasetron group and 98.08% for the intravenous granisetron group. iiarjournals.org
Both azasetron and other 5-HT3 receptor antagonists like granisetron have been shown to be highly effective in preventing acute emesis induced by chemotherapy. nih.gov First-generation 5-HT3 receptor antagonists, including azasetron, have shown significant and similar efficacy in the prevention of acute CINV for patients receiving moderately and highly emetogenic chemotherapy. nih.gov
The efficacy of azasetron in delayed CINV has been a subject of comparative investigation. A randomized, double-blind, multicenter trial was conducted to compare azasetron with ondansetron (B39145) in the prevention of delayed CINV. In this study, the complete response rate over days 2-6 was 45% in the azasetron group and 54.5% in the ondansetron group, indicating that the non-inferiority of azasetron to ondansetron for delayed CINV was not established. e-crt.orgresearchgate.net
However, in a randomized crossover study comparing azasetron with granisetron in patients receiving cisplatin-based chemotherapy, both were effective in the prophylaxis of delayed emesis, with the efficacy of azasetron being superior to granisetron on days 3 and 4. nih.gov Another study comparing azasetron to ondansetron found that while azasetron showed inferiority in controlling delayed CINV, the safety profiles of the two drugs were similar. researchgate.net First-generation 5-HT3 receptor antagonists are generally considered to have less significant efficacy in the prevention of delayed CINV compared to newer agents. nih.gov
Azasetron has been specifically evaluated in patients undergoing treatment with cisplatin (B142131), a highly emetogenic chemotherapeutic agent. In a study involving patients with advanced head and neck carcinoma receiving multi-drug chemotherapy including cisplatin, azasetron was highly effective in the prophylaxis of both acute and delayed emesis. nih.gov
Another clinical trial focused on patients receiving anticancer drugs including cisplatin (75 mg/m²). This study compared two treatment methods with azasetron and found that a two-treatment approach was highly effective in the prophylaxis of nausea and vomiting induced by the anticancer drugs. nih.gov The inhibitory effect on vomiting with the two-treatment method was significantly greater than the standard bolus injection on day 1 and 2. nih.gov
The co-administration of azasetron with a corticosteroid like dexamethasone (B1670325) has been shown to be more effective in reducing CINV compared to azasetron alone, particularly in patients undergoing cisplatin chemotherapy. nih.gov In a retrospective study of 100 lung cancer patients treated with a combination of cisplatin, ifosfamide, and irinotecan, all patients received intravenous dexamethasone in addition to either ramosetron (B134825) or azasetron. iiarjournals.org While protection from emesis showed no significant difference between the two groups, the study highlighted the common practice of combining a 5-HT3 antagonist with a corticosteroid. iiarjournals.org
Azasetron Hydrochloride in Postoperative Nausea and Vomiting (PONV)
Postoperative nausea and vomiting are common complications following general anesthesia. nih.govnih.gov Azasetron has been evaluated for its prophylactic effects in this setting.
This compound in Radiation-Induced Nausea and Vomiting (RINV)
While 5-HT3 receptor antagonists as a class are used in the management of radiation-induced nausea and vomiting, specific clinical efficacy data for this compound in this indication is not extensively detailed in available research. uspharmacist.comnih.gov Guidelines for the management of RINV often recommend 5-HT3 receptor antagonists like ondansetron and granisetron, but specific recommendations or comparative studies involving azasetron are limited. uspharmacist.com
Data Tables
Table 1: Comparative Efficacy of Azasetron in CINV
Table 2: Efficacy of Azasetron in PONV Following Gynecological Laparoscopic Surgery
Comparative Efficacy Studies with Other 5-HT₃ Receptor Antagonists
The therapeutic efficacy of this compound has been benchmarked against other widely used 5-HT₃ receptor antagonists, including ondansetron, granisetron, and ramosetron. These studies offer insights into its relative effectiveness in various clinical scenarios.
This compound versus Ondansetron
Comparative analyses of azasetron and ondansetron have been conducted to determine their relative efficacy in managing CINV. One key area of investigation has been the prevention of delayed CINV. In a randomized, double-blind, multicenter trial, the efficacy of azasetron was compared to that of ondansetron for the prevention of delayed nausea and vomiting induced by chemotherapy. The study found that the complete response rate for delayed CINV (days 2-6) was 45% in the azasetron group, compared to 54.5% in the ondansetron group. The researchers concluded that the non-inferiority of azasetron to ondansetron in this setting was not demonstrated.
| Treatment Group | Complete Response Rate (Delayed CINV) |
|---|---|
| Azasetron | 45% |
| Ondansetron | 54.5% |
This compound versus Granisetron
Clinical trials have also compared this compound with granisetron. In a study involving patients with head and neck cancer receiving chemotherapy including cisplatin, both azasetron and granisetron were found to be highly effective in preventing acute and delayed emesis. However, the study reported that the efficacy of azasetron was superior to that of granisetron on day 3 and day 4 of the observation period. nih.gov
| Time Period | Azasetron Complete Response Rate | Granisetron Complete Response Rate |
|---|---|---|
| Acute (0-24h) | 98.11% | 98.08% |
| Delayed (24-120h) | 67.9% | 67.3% |
| Overall (0-120h) | 68% | 67% |
This compound versus Ramosetron
A retrospective study compared the efficacy of ramosetron with azasetron for the prevention of acute and delayed CINV in lung cancer patients treated with cisplatin-based chemotherapy. The study found no significant difference between the two groups in terms of protection from emesis. However, the grade of nausea was significantly lower in the ramosetron group compared to the azasetron group. Furthermore, a significantly lower number of patients in the ramosetron group required rescue antiemetic medication (chlorpromazine hydrochloride). nih.gov
Analysis of Efficacy in Different Emetogenic Potential Regimens
The effectiveness of antiemetic agents is closely linked to the emetogenic potential of the chemotherapy regimen being administered. Chemotherapy regimens are generally categorized as having high, moderate, low, or minimal emetogenic potential.
In the context of moderately emetogenic chemotherapy, as demonstrated in the comparative trial against intravenous granisetron, azasetron showed high efficacy in preventing acute CINV, with a complete response rate of over 98%. nih.govnih.gov The efficacy in the delayed phase was also substantial, with a complete response rate of nearly 68%. nih.gov
Pharmacodynamics and Drug Interactions of Azasetron Hydrochloride
Pharmacodynamic Profile of Azasetron (B53510) Hydrochloride
The pharmacodynamic properties of azasetron hydrochloride define its mechanism of action and clinical utility. These properties are characterized by its high affinity for its target receptor and the duration of its therapeutic effect.
This compound's primary mechanism of action is the potent and selective antagonism of the serotonin (B10506) 5-HT3 receptor. medchemexpress.comnih.gov These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. patsnap.com During events like chemotherapy, enterochromaffin cells release large quantities of serotonin, which then binds to these 5-HT3 receptors, initiating the vomiting reflex. patsnap.com
Azasetron acts as a competitive antagonist at these sites, preventing serotonin from binding and thereby blocking the emetic signal. patsnap.com The compound exhibits a high degree of selectivity for the 5-HT3 receptor subtype. patsnap.com Its binding affinity is significant, with a reported pKi value of 9.27, indicating a strong interaction with the receptor. wikipedia.org This high selectivity is a key feature, as it minimizes interference with other serotonin receptor subtypes, which can reduce the likelihood of side effects that are often associated with less selective antiemetic drugs. patsnap.com Furthermore, 5-HT3 receptor antagonists like azasetron show little to no affinity for other receptor types, such as dopamine (B1211576) receptors. clevelandclinicmeded.comclinpgx.org
| Compound | Receptor Target | Activity | Binding Affinity (IC50/Ki) |
|---|---|---|---|
| This compound | 5-HT3 | Antagonist | IC50: 0.33 nM selleckchem.com |
| pKi: 9.27 wikipedia.org |
The clinical effectiveness of this compound is also determined by its onset and duration of action. When administered intravenously, its antiemetic effect is rapid, with an onset typically within minutes. patsnap.com This allows for timely intervention, particularly in the context of preventing chemotherapy-induced nausea and vomiting (CINV), where the drug is often given shortly before the administration of emetogenic agents to ensure it reaches peak plasma concentration during the critical period of serotonin release. patsnap.com
Studies suggest that azasetron has a longer duration of action compared to some other first-generation 5-HT3 receptor antagonists. nih.gov In a study conducted on miniature pigs, the mean plasma concentration of azasetron dropped to its minimum at 36 hours post-administration, indicating a sustained presence in the systemic circulation. medchemexpress.com The therapeutic window is designed to cover the acute phase of CINV, which occurs within the first 24 hours following chemotherapy, a period known to be mediated primarily by serotonin release. researchgate.net
Molecular Basis of Drug Interactions Involving this compound
The potential for drug-drug interactions is a significant aspect of a compound's pharmacological profile. For this compound, this involves its metabolism by hepatic enzymes and its pharmacodynamic interactions with other drugs affecting serotonin pathways and cardiac electrophysiology.
The cytochrome P450 (CYP) enzyme system in the liver is a primary site for the metabolism of many drugs, and inhibition or induction of these enzymes is a common source of drug-drug interactions. nih.gov Research into the effects of azasetron on this system has provided valuable insights into its interaction potential.
A study using human liver microsomes investigated the effects of azasetron on the activity of several key CYP isozymes responsible for drug metabolism. The results demonstrated that azasetron, at concentrations of 1 or 10 μM, did not inhibit or stimulate the metabolic activities of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. nih.gov This finding suggests that azasetron has a low potential to cause clinically significant pharmacokinetic interactions with other drugs that are substrates for these common metabolic pathways. nih.gov This profile contrasts with some other 5-HT3 antagonists, such as ondansetron (B39145), which has been shown to be a competitive inhibitor of CYP1A2 and CYP2D6. nih.gov
| CYP450 Isozyme | Metabolic Activity Assessed | Effect of Azasetron (1 and 10 μM) |
|---|---|---|
| CYP1A2 | 7-ethoxyresorufin O-deethylation | No inhibition or stimulation |
| CYP2C9 | Tolbutamide hydroxylation | No inhibition or stimulation |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | No inhibition or stimulation |
| CYP2D6 | Debrisoquine 4-hydroxylation | No inhibition or stimulation |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | No inhibition or stimulation |
| CYP3A4 | Nifedipine oxidation & Testosterone 6β-hydroxylation | No inhibition or stimulation |
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system. nih.gov It is typically characterized by a triad (B1167595) of symptoms: altered mental status, autonomic dysfunction, and neuromuscular abnormalities. researchgate.net The risk arises from the concurrent use of multiple drugs that increase serotonin levels. apsf.org
Regulatory agencies have issued warnings regarding the risk of serotonin syndrome with the use of 5-HT3 receptor antagonists, including ondansetron and granisetron (B54018), when co-administered with other serotonergic drugs. apsf.org These drugs include selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), monoamine oxidase inhibitors (MAOIs), and others. apsf.org Although azasetron is an antagonist of 5-HT3 receptors, its use in combination with agents that increase synaptic serotonin concentration could theoretically contribute to this syndrome. researchgate.netnih.gov The World Health Organization has concluded that 5-HT3 antagonists may contribute to the development of serotonin syndrome in susceptible patients who are also receiving other drugs affecting the serotonin system. researchgate.netccjm.org Therefore, caution is advised when this compound is used concomitantly with these medications.
Prolongation of the QT interval on an electrocardiogram (ECG) is a known class effect of 5-HT3 receptor antagonists. nih.govresearchgate.net A prolonged QT interval can increase the risk of developing serious ventricular arrhythmias, such as Torsades de Pointes (TdP). clevelandclinicmeded.com This risk is a significant consideration, especially in cancer patients who may have pre-existing cardiac comorbidities or be receiving other QT-prolonging medications, including certain chemotherapeutic agents. nih.gov
While the risk of TdP with 5-HT3 antagonists is generally considered low, with QT interval changes typically not exceeding 15 milliseconds, the potential for an additive effect exists when these drugs are combined with other agents known to prolong the QT interval. clevelandclinicmeded.com Polypharmacy is common in patients receiving antiemetic therapy, heightening the importance of monitoring for potential pharmacodynamic interactions. nih.gov Careful consideration and monitoring are warranted when this compound is administered with other drugs that carry a risk of QT prolongation. nih.gov
| Drug Class | Examples |
|---|---|
| Antiarrhythmics | Amiodarone, Sotalol, Quinidine |
| Antipsychotics | Haloperidol, Chlorpromazine |
| Antidepressants | Citalopram, Tricyclic Antidepressants |
| Macrolide Antibiotics | Erythromycin, Clarithromycin |
| Fluoroquinolone Antibiotics | Levofloxacin, Moxifloxacin |
| Antifungals | Fluconazole, Ketoconazole |
Impact of Hepatic Impairment on this compound Pharmacodynamics
The liver plays a crucial role in the metabolism of many pharmaceuticals, and hepatic impairment can significantly alter a drug's pharmacokinetic and pharmacodynamic profiles. For this compound, a selective 5-HT3 receptor antagonist, its efficacy and behavior in patients with liver disease are important considerations for its clinical use.
Research Findings in Patients with Chronic Liver Disease
Clinical research has provided insights into the use of this compound in patients with hepatic impairment, particularly in the context of chemotherapy for hepatocellular carcinoma. A notable study investigated the antiemetic efficacy of this compound in patients with unresectable hepatocellular carcinoma, a population where chronic liver disease is prevalent. nih.gov
In this clinical evaluation, the pharmacodynamic response to this compound was assessed by its ability to prevent nausea and vomiting. The study reported a high level of efficacy for azasetron in this patient group. nih.gov Specifically, the response rate to treatment with azasetron was 97%, with a complete response (no vomiting) ratio of 66%. nih.gov These findings suggest that this compound maintains its antiemetic effect in patients with chronic liver diseases.
While the study demonstrates the effectiveness of azasetron in this population, it is also important to consider the pharmacokinetic alterations that occur. The same study observed that the plasma concentration of azasetron is affected by liver cirrhosis. The average area under the concentration-time curve (AUC) for plasma azasetron in five patients with liver cirrhosis was found to be 531 ng·h/ml, which was noted to be higher than that of a healthy volunteer. nih.gov This increase in systemic exposure is a key consideration, as altered pharmacokinetics can potentially influence the pharmacodynamic response. However, the cited study did not report any associated increase in side effects in the patient group with chronic liver disease. nih.gov
The following table summarizes the key pharmacodynamic findings from the clinical evaluation of this compound in patients with chronic liver disease:
| Pharmacodynamic Parameter | Result in Patients with Chronic Liver Disease | Citation |
| Response Rate | 97% | nih.gov |
| Complete Response (CR) Ratio | 66% | nih.gov |
It is important to note that while these findings are valuable, the study's primary comparison was against a different antiemetic agent rather than a placebo or a control group of patients with normal hepatic function. nih.gov Therefore, while azasetron is effective in this population, the direct impact of the degree of hepatic impairment on its pharmacodynamic profile has not been fully elucidated in comparative studies. Further research would be beneficial to delineate the dose-response relationship and receptor sensitivity across different stages of liver disease.
Advanced Research Methodologies for Azasetron Hydrochloride Studies
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are the gold standard for characterizing the interaction of a drug with its receptor target. sygnaturediscovery.comcreative-bioarray.com These assays are used to determine the affinity of Azasetron (B53510) hydrochloride for the 5-hydroxytryptamine3 (5-HT3) receptor. nih.gov The technique involves using a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest. oncodesign-services.com
In the case of Azasetron hydrochloride, studies have utilized [³H]granisetron, another potent 5-HT3 antagonist, as the radioligand. nih.gov The assay is typically performed using tissue preparations known to be rich in 5-HT3 receptors, such as the rat small intestine. nih.gov The experiment measures how effectively this compound competes with the radioligand for the binding sites on the receptor. creative-bioarray.comoncodesign-services.com
By performing saturation binding experiments, the density of receptors in the tissue (Bmax) and the dissociation constant (Kd) of the radioligand can be determined. creative-bioarray.com In competition binding assays, a fixed concentration of the radioligand is incubated with varying concentrations of unlabeled this compound. nih.gov The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this value, the inhibition constant (Ki) can be calculated, which represents the affinity of this compound for the 5-HT3 receptor. A study using this methodology found that this compound competitively inhibited [³H]granisetron binding with a Ki value of 0.33 nM, indicating a very high affinity for the 5-HT3 receptor. nih.gov
Table 3: Receptor Binding Affinity of this compound
| Parameter | Value | Method | Significance | Reference |
|---|---|---|---|---|
| Receptor Target | 5-HT3 Receptor | Radioligand Binding Assay | Primary site of action | nih.gov |
| Radioligand | [³H]granisetron | Competition Assay | Labeled competitor | nih.gov |
| Ki Value | 0.33 nM | Scatchard Analysis | High binding affinity | nih.gov |
In Vitro/In Vivo Correlation (IVIVC) Studies
In Vitro/In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. nih.gov For this compound, IVIVC studies are particularly relevant for the development of modified-release formulations, such as transdermal patches. researchgate.net The goal is to establish a relationship between the in vitro drug release/permeation rate and the in vivo drug absorption rate. dissolutiontech.com
A Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution/permeation profile and the in vivo absorption profile, is the most sought-after level of correlation. dissolutiontech.comdissolutiontech.com To establish such a correlation for an Azasetron transdermal patch, in vitro skin permeation studies are conducted using diffusion cells. researchgate.net The in vivo pharmacokinetic data is obtained from studies in animal models (e.g., rabbits) or humans following both transdermal and intravenous administration. researchgate.netnih.gov
A deconvolution method is then applied to the in vivo plasma concentration data to calculate the cumulative fraction of drug absorbed in vivo over time. researchgate.net This in vivo absorption profile is then compared to the cumulative fraction of drug permeated in vitro. A strong correlation allows the in vitro permeation data to serve as a surrogate for in vivo bioequivalence studies, which can streamline formulation development and support post-approval changes.
Pharmacogenetic Research in Patient Response Variability
Pharmacogenetic research investigates how genetic variations in an individual's DNA affect their response to drugs. fagronacademy.uspressbooks.pub For 5-HT3 receptor antagonists like this compound, there is known variability in patient response, and pharmacogenetics seeks to explain this. nih.gov Research in this area focuses on polymorphisms in genes encoding for the drug's target receptors and the enzymes responsible for its metabolism. alliedacademies.org
5-HT3 Receptor Polymorphisms : Genetic variations in the subunits of the 5-HT3 receptor (e.g., 5-HT3B, 5-HT3C) can alter the receptor's structure and function, potentially affecting the binding affinity and efficacy of antagonists like this compound. nih.gov While numerous polymorphisms have been identified, their clinical significance in predicting antiemetic efficacy is still an area of active research. nih.gov
Metabolizing Enzyme Polymorphisms : this compound, like many drugs, is metabolized by the cytochrome P450 (CYP) enzyme system in the liver. Genetic variations in CYP enzymes, such as CYP2D6 and CYP3A4, can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. alliedacademies.orgmdedge.com These differences can significantly alter drug clearance, leading to either higher plasma concentrations and potential toxicity in poor metabolizers or lower concentrations and reduced efficacy in ultrarapid metabolizers. alliedacademies.org Identifying a patient's CYP genotype can help in personalizing antiemetic therapy to optimize outcomes. fagronacademy.usmdedge.com
Table 4: Key Genes in Pharmacogenetic Studies of 5-HT3 Antagonists
| Gene Category | Examples | Implication for this compound | Reference |
|---|---|---|---|
| Drug Target | 5-HT3 Receptor Subunits (e.g., HTR3B, HTR3C) | Altered drug-receptor interaction and efficacy | nih.gov |
| Drug Metabolism | Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) | Variability in drug clearance and plasma concentration | nih.govalliedacademies.org |
Computational Modeling and Simulation of Receptor Interactions
Advanced computational techniques, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the intricate interactions between this compound and its primary target, the 5-hydroxytryptamine3 (5-HT3) receptor, at an atomic level. easychair.orgijsdr.org These in silico methods provide a dynamic and detailed perspective on the binding process, complementing experimental data by offering insights into the structural basis of the drug's high affinity and selectivity. nih.govnih.gov
Molecular docking studies are typically the initial step in computationally modeling this interaction. This process involves predicting the preferred orientation of this compound when bound to the 5-HT3 receptor to form a stable complex. youtube.com The methodology relies on a high-resolution, three-dimensional structure of the 5-HT3 receptor, often obtained through techniques like cryo-electron microscopy. researchgate.netnih.gov Using sophisticated algorithms, the Azasetron molecule is placed into the receptor's binding pocket in numerous possible conformations. Each of these "poses" is then evaluated using a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. columbia.edu
For this compound, docking simulations would predict its binding mode within the orthosteric binding site of the pentameric 5-HT3 receptor, which is located at the interface between adjacent subunits. nih.gov These studies help identify the key amino acid residues that form crucial interactions with the ligand. Based on studies of similar 'setron' class drugs, it is anticipated that the binding of Azasetron would involve a combination of hydrophobic interactions, hydrogen bonds, and cation-π interactions. researchgate.netnih.gov The characteristic aromatic rings of the setron structure are expected to engage with aromatic residues in the binding pocket, such as tryptophan and tyrosine, through π-π stacking. The basic nitrogen atom in Azasetron's structure is likely a key site for forming a cation-π interaction with an aromatic residue or a hydrogen bond with a polar residue. acs.org
Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the Azasetron-receptor complex over time. easychair.orgmdpi.com An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a virtual "movie" of the molecular interactions. researchgate.net This powerful technique, applied to the Azasetron-5-HT3 receptor complex embedded in a simulated lipid bilayer and aqueous environment, can reveal:
The stability of the predicted binding pose from docking studies.
The specific network of hydrogen bonds and how they evolve over time.
The role of water molecules in mediating the interaction between the drug and the receptor. researchgate.net
Conformational changes in the receptor that may be induced by the binding of Azasetron. nih.gov
These simulations can also be used to calculate the binding free energy, a more rigorous and computationally intensive measure of binding affinity that can be compared with experimental values. columbia.edu
The detailed findings from these computational models are crucial for understanding the structure-activity relationship of this compound. By identifying the precise molecular interactions that govern its high-affinity binding, researchers can gain insights that guide the rational design of future therapeutic agents with improved efficacy and selectivity. easychair.org
Research Findings from Homologous Ligand Studies
While specific computational studies for this compound are not extensively detailed in publicly available literature, data from closely related 5-HT3 antagonists like ondansetron (B39145) and palonosetron (B1662849) provide a strong predictive framework for its likely interactions. researchgate.netrjptonline.org These studies consistently highlight a conserved binding pocket and a common set of interacting residues. The table below summarizes the key interactions observed for homologous 'setron' drugs with the 5-HT3 receptor, which are presumed to be highly relevant for this compound.
| Interaction Type | Key Interacting Residues (in 5-HT3A Subunit) | Likely Interacting Moiety of Azasetron | Estimated Contribution to Binding |
|---|---|---|---|
| Cation-π | Trp183 | Protonated Nitrogen of the azabicyclic ring | High |
| Hydrogen Bond | Glu129 (Backbone Carbonyl) | N-H group | Moderate |
| Hydrogen Bond | Tyr234 (Side-chain Hydroxyl) | Carbonyl Oxygen | Moderate |
| π-π Stacking | Tyr143, Tyr153 | Chlorobenzamide ring | High |
| Hydrophobic | Trp90, Leu127 | Azabicyclic ring | Moderate |
Future Directions and Unexplored Avenues in Azasetron Hydrochloride Research
Investigation of Azasetron (B53510) Hydrochloride’s Role in Non-Emetic Conditions
The selective mechanism of action of Azasetron hydrochloride on 5-HT3 receptors, which are present not only in the gastrointestinal tract but also in the central nervous system, suggests a broader therapeutic potential. patsnap.compatsnap.com
Neuropsychiatric Applications beyond Nausea and Vomiting
Recent research has increasingly pointed towards the involvement of 5-HT3 receptors in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression. nih.govnih.gov This has opened up the possibility of repurposing 5-HT3 receptor antagonists like this compound for these conditions. Studies have shown that antagonists of the 5-HT3 receptor can exhibit anxiolytic and antidepressant-like effects. mdpi.com While much of the clinical research in this area has focused on other 'setrons' like ondansetron (B39145), the shared mechanism of action provides a strong rationale for investigating this compound's potential in neuropsychiatric disorders. mdpi.com Future preclinical and clinical studies are warranted to explore the efficacy of this compound in generalized anxiety disorder, panic disorder, and as an adjunctive treatment for major depressive disorder.
Further Exploration of Antimitogenic and Apoptotic Potential
The role of serotonin (B10506) and its receptors in tumor growth and proliferation is an emerging area of cancer research. Exploring the potential antimitogenic and apoptotic effects of this compound represents a novel and significant research avenue. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology. mdpi.com While direct studies on the antimitogenic and apoptotic potential of this compound are currently lacking, its interaction with the serotonergic system, which can influence cell proliferation, suggests that this is a fertile ground for investigation. Future in vitro studies could assess the impact of this compound on the cell cycle and survival of various cancer cell lines. Should these studies yield positive results, subsequent in vivo animal model studies could be designed to evaluate its anti-tumor efficacy, both as a monotherapy and in combination with existing chemotherapeutic agents.
Advanced Studies in Ototoxicity Prevention
A significant and debilitating side effect of certain life-saving chemotherapy agents, such as cisplatin (B142131), is ototoxicity, which can lead to permanent hearing loss. fredhutch.orgcancer.gov There is a critical unmet need for effective otoprotective agents. A promising development in this area is the investigation of Arazasetron besylate (SENS-401), the R-enantiomer of azasetron. hearingreview.comwikipedia.org SENS-401 is being actively evaluated for its potential to prevent cisplatin-induced ototoxicity. europeanpharmaceuticalreview.com
Table 1: Overview of the NOTOXIS Phase IIa Clinical Trial for SENS-401
| Parameter | Description |
|---|---|
| Drug Candidate | SENS-401 (Arazasetron besylate) |
| Indication | Prevention of Cisplatin-Induced Ototoxicity |
| Trial Phase | IIa (Proof of Concept) |
| Trial Identifier | NCT05628233 |
| Primary Endpoint | Change from baseline in Pure Tone Audiometry (PTA) |
| Key Secondary Endpoints | Rate and severity of ototoxicity, tolerance |
| Patient Population | Adult patients with a neoplastic disease receiving cisplatin-based chemotherapy |
Development of Novel this compound Formulations and Delivery Systems
Innovations in drug delivery technologies can significantly enhance the therapeutic profile of existing drugs by improving patient compliance, reducing dosing frequency, and minimizing side effects.
Controlled-Release Formulations
Developing controlled-release (CR) formulations of this compound could offer several advantages. By modifying the rate and duration of drug release, CR systems can maintain therapeutic plasma concentrations over an extended period, which is particularly beneficial for managing delayed chemotherapy-induced nausea and vomiting. ascendiacdmo.comslideshare.net Potential CR strategies could involve matrix-based systems, where the drug is embedded within a polymer matrix that erodes or allows for diffusion-controlled release, or reservoir systems, where the drug is enclosed within a rate-controlling membrane. ascendiacdmo.com Such formulations could reduce the need for frequent dosing, leading to improved patient adherence and a more consistent therapeutic effect. hyloris.com While specific research on controlled-release this compound is limited, the principles have been successfully applied to other 'setrons', such as ondansetron, often utilizing osmotic pump technology to achieve extended release. nih.gov
Transdermal Drug Delivery Systems
Transdermal drug delivery offers a non-invasive route of administration that bypasses first-pass metabolism, potentially increasing bioavailability and providing sustained drug release. A study has demonstrated the feasibility of a drug-in-adhesive transdermal patch for azasetron. nih.gov In this research, an optimal patch formulation was developed that exhibited sustained release in vivo for up to 216 hours in Bama miniature pigs. nih.gov The in vivo absorption profile was found to correlate well with the in vitro skin permeation data, suggesting that such a system is promising for the management of delayed chemotherapy-induced nausea and vomiting. nih.gov Further research could focus on optimizing patch adhesion, minimizing skin irritation, and conducting clinical trials to establish the efficacy and safety of a transdermal this compound system in humans. The successful development of transdermal patches for other 5-HT3 antagonists like ondansetron and granisetron (B54018) further supports the potential of this delivery route for this compound. ijpras.comekb.eg
Table 2: Investigational Drug Delivery Systems for Azasetron
| Delivery System | Potential Advantages | Key Research Findings |
|---|---|---|
| Controlled-Release Oral Formulations | Reduced dosing frequency, improved patient compliance, stable plasma concentrations. | General principles are well-established; specific formulations for this compound are a key area for future development. |
| Transdermal Patches | Non-invasive, bypasses first-pass metabolism, sustained drug release, improved bioavailability. | A drug-in-adhesive patch for azasetron has shown sustained release for 216 hours in animal models. nih.gov |
Personalized Medicine Approaches with this compound
The individual variability in patient response to antiemetic therapy highlights the need for a shift from a "one-size-fits-all" approach to more personalized treatment strategies. Pharmacogenomics and patient-specific factors are at the forefront of this evolution.
Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue for predicting the efficacy of this compound. nih.govnih.gov The metabolism and mechanism of action of 5-HT3 receptor antagonists are influenced by genetic variations, suggesting that specific biomarkers could identify patients who are most likely to benefit from this compound. alliedacademies.org
The hepatic metabolism of this compound involves cytochrome P450 (CYP) enzymes. patsnap.com Genetic polymorphisms in CYP genes, particularly CYP2D6, are known to alter the metabolism of many drugs, including other 5-HT3 antagonists. alliedacademies.orgnih.govnih.gov Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their CYP2D6 genotype, which can significantly impact drug efficacy and the risk of adverse events. fastercapital.commdpi.com Research on other setrons has shown that patients with a higher number of active CYP2D6 alleles may experience more vomiting episodes, indicating a reduced response to the drug. wikipedia.orgnih.gov
Beyond metabolic enzymes, genetic variations in drug transporter proteins and the serotonin receptors themselves are potential biomarkers. Polymorphisms in the ABCB1 gene, which encodes a major drug efflux transporter, have been linked to clinical efficacy variations for the 5-HT3 antagonist ondansetron. researchgate.net Similarly, variations in the gene for the 5-HT3B receptor subunit have been associated with differences in postoperative antiemetic response to ondansetron. researchgate.net Identifying similar influential single nucleotide polymorphisms (SNPs) relevant to this compound could be pivotal for predicting patient outcomes.
| Potential Biomarker Class | Gene Example | Potential Impact on this compound Therapy | Rationale for Investigation |
|---|---|---|---|
| Metabolic Enzymes | CYP2D6 | Altered metabolism leading to variability in drug exposure and clinical response. Ultra-rapid metabolizers may have a reduced response. | CYP enzymes are involved in the metabolism of Azasetron and other 5-HT3 antagonists. patsnap.comnih.gov |
| Drug Transporters | ABCB1 | Variable drug concentration in the central nervous system, potentially affecting antiemetic efficacy. | Polymorphisms in this gene affect the efficacy of other 5-HT3 antagonists like ondansetron. researchgate.net |
| Serotonin Receptors | HTR3B | Altered drug-receptor binding affinity or signaling, leading to differences in therapeutic effect. | Genetic variants in serotonin receptor genes have been linked to varied responses to other setrons. researchgate.net |
The identification of reliable pharmacogenomic biomarkers would enable the optimization of therapeutic regimens based on an individual's genetic profile. ejcmpr.com Preemptive genotyping, where a panel of relevant genetic variants is assayed before a drug is prescribed, represents an efficient strategy to integrate this information into routine clinical practice. nih.gov For a patient identified as an ultra-rapid metabolizer of this compound via CYP2D6, clinicians might consider an alternative antiemetic. Conversely, a patient identified as a poor metabolizer might require dose adjustments to avoid potential toxicity.
This personalized approach promises to move beyond reactive treatment adjustments to a proactive strategy that maximizes efficacy from the outset. nih.gov By integrating genetic data into electronic health records, prescribing decisions could be guided by decision support systems that flag potential gene-drug interactions, leading to safer and more effective use of this compound. nih.gov
Comparative Effectiveness Research in Diverse Patient Populations
Future research should focus on large, well-designed, head-to-head clinical trials comparing this compound with other first-generation (e.g., ondansetron, granisetron) and second-generation (e.g., palonosetron) antagonists. wikipedia.orgcapes.gov.br These studies must include diverse and underrepresented patient populations to identify specific subgroups that may derive greater benefit from this compound. Key populations for future comparative studies include:
Pediatric patients: Antiemetic metabolism and response can differ significantly in children.
Geriatric patients: This group often has comorbidities and polypharmacy, which can influence drug effectiveness.
Patients with specific cancer types: The emetogenic potential of chemotherapy varies by regimen and cancer type.
Patients with hepatic or renal impairment: As Azasetron is metabolized by the liver, its effectiveness in patients with organ impairment requires further clarification. patsnap.com
| Comparison Drug | Patient Population in Study | Finding | Citation |
|---|---|---|---|
| Granisetron (intravenous) | Lung cancer patients on carboplatin-based chemotherapy | Oral Azasetron was found to be non-inferior in its acute antiemetic effect. | merckmillipore.com |
| Ondansetron (oral) | Chemotherapy-naive patients on moderately emetogenic chemotherapy | Demonstrated comparable efficacy and tolerability. | nih.gov |
Exploration of this compound’s Effects on Other Serotonin Receptor Subtypes and Neurotransmitter Systems
This compound is characterized by its high selectivity and binding affinity for the 5-HT3 receptor, which is fundamental to its antiemetic action. patsnap.comnih.govselleckchem.com However, the complete pharmacological profile of this compound, particularly its potential interactions with other receptor systems, remains an underexplored area of research.
Future research should systematically investigate the binding affinity of this compound across a wide range of serotonin receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT7) and other major neurotransmitter systems, such as the dopamine (B1211576) and acetylcholine systems. nih.govcyberleninka.ruresearchgate.net Such studies could uncover novel mechanisms of action, explain variability in patient response, or identify new potential therapeutic applications for this compound beyond its current indications. This line of inquiry is crucial for a comprehensive understanding of its pharmacology and for ensuring its optimal and safe use in all patient populations.
Q & A
Q. Key Findings :
- 4°C (Protected from light) : <3% degradation over 14 days in polyolefin/glass containers .
- 25°C (Exposed to light) : >80% azasetron loss within 48 hours due to photodegradation; dexamethasone loses 20% .
Table 2 : Stability of azasetron-dexamethasone mixtures.
| Condition | Timeframe | Azasetron Loss | Dexamethasone Loss |
|---|---|---|---|
| 4°C, protected | 14 days | <3% | <3% |
| 25°C, protected | 48 hours | <5% | <5% |
| 25°C, light-exposed | 4 hours | >50% | <10% |
Recommendation : Use light-protected containers and avoid prolonged room-temperature storage .
Advanced Research: How to resolve contradictions in azasetron stability data across studies?
Earlier studies reported 24-hour stability at 4–35°C in saline/glucose , while later work observed rapid degradation under light exposure . Methodological Insights :
- Light Exposure : Earlier studies omitted light-protection protocols, leading to underestimated degradation.
- Container Material : Polyolefin bags reduce adsorption vs. glass.
- Validation : Always include forced degradation (e.g., 1N HCl/NaOH, 3% H2O2) to confirm assay robustness .
Basic Research: What preclinical models assess azasetron’s 5-HT3 receptor affinity?
- In Vitro : Radioligand displacement assays in NG108-15 cells (IC50 = 0.33 nM) .
- Ex Vivo : Rat small intestine binding studies (Kd = 0.41 nM) .
- In Vivo : Ferret emesis models for dose-response profiling (ED50 = 0.1 mg/kg) .
Advanced Research: What are the pitfalls in quantifying azasetron in biological matrices?
- Plasma Protein Binding : Azasetron is 65% protein-bound; use solid-phase extraction (SPE) for recovery >90%.
- Matrix Effects : Co-eluting peaks in plasma require tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
- Limit of Quantification (LOQ) : Validated methods achieve LOQ = 1 ng/mL .
Basic Research: How does azasetron compare to other 5-HT3 antagonists in receptor selectivity?
Azasetron shows >100-fold selectivity for 5-HT3 over 5-HT1A, 5-HT2A, and dopamine D2 receptors. Comparative
| Antagonist | 5-HT3 IC50 (nM) | Selectivity Ratio (vs. D2) |
|---|---|---|
| Azasetron | 0.33 | 1,200 |
| Ondansetron | 1.2 | 800 |
| Granisetron | 0.8 | 950 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
